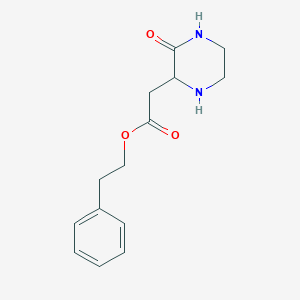

Phenethyl 2-(3-oxo-2-piperazinyl)acetate

Description

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the development of new pharmaceuticals. nih.govrroij.comopenmedicinalchemistryjournal.com These scaffolds are present in a vast majority of all biologically active chemical entities and are integral to the structures of numerous vitamins, hormones, and nucleic acids. nih.govopenmedicinalchemistryjournal.comijsrtjournal.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These characteristics are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates. nih.gov

The structural diversity of heterocyclic frameworks provides medicinal chemists with a versatile toolkit for designing molecules that can interact with specific biological targets with high affinity and selectivity. rroij.com This adaptability allows for the fine-tuning of pharmacological activity and the development of drugs with improved efficacy and safety. rroij.com Consequently, heterocyclic chemistry remains a vibrant and essential field in the ongoing quest for novel therapeutic agents to address a wide range of diseases. openmedicinalchemistryjournal.com

The Piperazine (B1678402) Moiety as a Privileged Structure in Bioactive Compound Design

Among the myriad of heterocyclic scaffolds, the piperazine ring stands out as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.nettandfonline.comresearchgate.net This six-membered ring containing two nitrogen atoms at positions 1 and 4 is a common feature in numerous approved drugs spanning a wide array of therapeutic areas, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals. researchgate.netresearchgate.netnih.gov

The prevalence of the piperazine moiety in drug design can be attributed to several key factors. Its two nitrogen atoms provide sites for substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties. researchgate.netbenthamdirect.com The piperazine ring can also improve the water solubility and oral bioavailability of a drug candidate, which are desirable characteristics for effective medicines. benthamdirect.combohrium.com Furthermore, the conformational flexibility of the piperazine ring enables it to adopt optimal geometries for binding to biological targets. bohrium.com The basic nature of the nitrogen atoms allows for the formation of salts, which can enhance a compound's stability and ease of formulation. researchgate.net

The versatile nature of the piperazine scaffold has led to its incorporation into a multitude of clinically successful drugs, such as imatinib (B729) (an anticancer agent), ciprofloxacin (B1669076) (an antibiotic), and vortioxetine (B1682262) (an antidepressant). researchgate.netwikipedia.orgrsc.org

Therapeutic and Research Relevance of 2-Piperazinone Derivatives in Contemporary Chemical Biology

The 2-piperazinone core, a derivative of piperazine featuring a ketone group at the second position of the ring, represents a class of compounds with emerging therapeutic and research interest. The introduction of the carbonyl group alters the electronic and steric properties of the piperazine ring, potentially leading to novel biological activities.

Research into 2-piperazinone derivatives has explored their potential as cytotoxic agents. nih.govnih.gov For instance, some studies have focused on synthesizing and evaluating the anticancer activity of novel 2-piperazinone compounds. nih.gov These investigations often involve modifying the substituents on the piperazinone ring to enhance potency and selectivity against cancer cell lines. The 2-piperazinone scaffold can serve as a bioisosteric replacement for other heterocyclic rings in known bioactive molecules, a strategy employed to improve pharmacological properties or to circumvent existing patents. nih.gov The ongoing exploration of 2-piperazinone derivatives highlights their potential as a valuable scaffold for the development of new therapeutic agents. ontosight.ai

Rationale for Academic Investigation into Phenethyl 2-(3-oxo-2-piperazinyl)acetate as a Novel Chemical Entity

While specific research on this compound is not extensively documented in publicly available literature, a rationale for its academic investigation can be constructed based on the established significance of its structural components. The compound integrates the 2-piperazinone core with a phenethyl acetate (B1210297) side chain, each of which contributes to a hypothesis for its potential biological relevance.

The 2-piperazinone scaffold provides a rigid and functionalized core that has been explored for cytotoxic activities, as mentioned previously. The presence of both a lactam (cyclic amide) and a secondary amine offers opportunities for diverse chemical modifications to explore structure-activity relationships.

The phenethyl acetate moiety is also of interest. Phenethyl alcohol and its esters are known for their presence in natural products and their use as fragrance and flavoring agents. In a medicinal chemistry context, the phenethyl group can participate in hydrophobic and aromatic interactions with biological targets. The acetate portion can act as a linker and may be susceptible to hydrolysis by esterases in vivo, potentially leading to a controlled release of a more active metabolite.

The combination of these two moieties in this compound presents a novel chemical entity with the potential for unique biological activities. Academic investigation would likely focus on its synthesis and subsequent screening for a range of pharmacological effects, particularly in areas where piperazine and 2-piperazinone derivatives have shown promise, such as oncology and neuropharmacology. The exploration of such novel compounds is essential for expanding the available chemical space for drug discovery and identifying new lead structures for the development of future therapies.

Compound Properties

| Property | Value |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | Phenethyl 2-(3-oxopiperazin-2-yl)acetate |

| CAS Number | 1008015-33-5 |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(10-12-14(18)16-8-7-15-12)19-9-6-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBYZPUORCPDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)OCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenethyl 2 3 Oxo 2 Piperazinyl Acetate and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Phenethyl 2-(3-oxo-2-piperazinyl)acetate Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is at the ester linkage, separating the 2-(3-oxo-2-piperazinyl)acetic acid precursor from phenethyl alcohol. This suggests a late-stage esterification or transesterification as a viable final step.

A second key disconnection breaks the piperazinone ring itself. This can be approached in two primary ways:

C2-N1 and C3-N4 bond disconnection: This strategy views the ring as being formed from an N-substituted ethylenediamine (B42938) derivative and a two-carbon unit bearing the acetate (B1210297) and carbonyl functionalities.

N1-C6 and C5-N4 bond disconnection: This approach involves the cyclization of a precursor derived from an amino acid and a two-carbon amine component. This is a common and effective strategy for building substituted piperazinones. researchgate.net

The synthesis can therefore be planned around the preparation of a key intermediate, such as a protected 2-(3-oxo-2-piperazinyl)acetic acid, followed by esterification. Alternatively, the phenethyl acetate moiety could be incorporated earlier in the synthesis. The choice of strategy often depends on the desired stereochemistry at the C2 position and the availability of starting materials.

Approaches for the Stereoselective and Regioselective Construction of the 3-Oxo-2-piperazinyl Core

The 3-oxo-2-piperazinyl core, also known as a 2-piperazinone, is a privileged scaffold in medicinal chemistry. dicp.ac.cn Its construction is a critical aspect of the synthesis of the target molecule.

The formation of the piperazinone ring is typically achieved through intramolecular cyclization of a linear precursor. tandfonline.com A prevalent method involves the cyclization of an N-(2-aminoethyl)amino acid derivative. For the synthesis of the target scaffold, this would involve a precursor like N-(2-aminoethyl)aspartic acid or a related derivative where the side-chain carboxylic acid is masked or already functionalized as the acetate.

Common cyclization strategies include:

Amide bond formation: A linear precursor containing an amine and an ester or carboxylic acid can be cyclized under conditions that promote amide formation. This is often achieved by heating or using coupling agents. For example, an ester like N-(2-aminoethyl)glycine ethyl ester can be heated to induce cyclization with the elimination of ethanol (B145695). tandfonline.com

Reductive Amination: A key intermediate can be formed via reductive amination between a primary amine and a keto-acid derivative, followed by intramolecular cyclization. tandfonline.com For instance, the Petasis three-component coupling reaction can rapidly assemble the necessary functionalities for cyclization. tandfonline.com

Palladium-catalyzed reactions: Intramolecular hydroamination reactions catalyzed by palladium have been used to form piperazine (B1678402) rings with high diastereoselectivity. organic-chemistry.org Similarly, palladium-catalyzed cyclization can be used to construct highly substituted piperazines from diamine components. organic-chemistry.org

A general approach for constructing 3-substituted piperazine-2-acetic acid esters starts from amino acids, which are converted into a key 1,2-diamine intermediate that undergoes annulation to form the piperazine core. nih.gov

Controlling the stereochemistry at the C2 position is crucial for developing chiral analogues. The piperazinone scaffold is often found in biologically active molecules, making enantioselective synthesis a significant area of research. dicp.ac.cnthieme-connect.com

Several catalytic asymmetric methods have been developed:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been reported. dicp.ac.cn

Asymmetric Allylic Alkylation: Stoltz and co-workers developed a palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones to synthesize a range of highly enantioenriched piperazin-2-ones with good yields and excellent enantioselectivities (up to 97% ee). thieme-connect.comrsc.org

Use of Chiral Auxiliaries: Chiral piperazinones can be synthesized using chiral auxiliaries, such as (R)-(−)-phenylglycinol, to guide the stereochemical outcome of the reaction sequence. rsc.org

These methods provide access to enantiomerically enriched piperazinone cores that can then be elaborated to the final target molecule.

| Method | Catalyst/Auxiliary | Substrate Type | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Palladium-based catalyst | Pyrazin-2-ols | Up to 90% | dicp.ac.cnrsc.org |

| Asymmetric Allylic Alkylation | Palladium-based catalyst | N-protected piperazin-2-ones | Up to 97% | thieme-connect.comrsc.org |

| Chiral Auxiliary | (R)-(−)-phenylglycinol | N-Boc glycine (B1666218) derivative | High | rsc.org |

Introduction of the Phenethyl Ester Moiety

The final stage of the synthesis typically involves the formation of the phenethyl ester. This can be accomplished through several standard and optimized chemical reactions.

The most direct method for introducing the phenethyl ester is the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with phenethyl alcohol.

Fischer Esterification: This classic method involves reacting the carboxylic acid with the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the reaction to completion. google.com

Coupling Reagent-Mediated Esterification: For milder conditions, especially with sensitive substrates, coupling reagents are employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of the ester bond at room temperature. organic-chemistry.org

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Phenethyl alcohol, H₂SO₄ | Reflux, water removal | Simple, inexpensive reagents |

| Coupling Reagent | Phenethyl alcohol, EDCI/DMAP | Room temperature, inert solvent | Mild conditions, high yields |

| Acid Chloride | Phenethyl alcohol, base | Low temperature | Highly reactive, suitable for hindered alcohols |

An alternative to direct esterification involves forming the C-C bond of the phenethyl group through cross-coupling reactions. While less common for this specific transformation, modern coupling methodologies offer powerful tools for creating C-C bonds.

Suzuki Coupling: A Suzuki coupling reaction could potentially be used to couple a phenethylboronic acid derivative with a suitable electrophile on the acetate side chain. This methodology is known for its mild conditions and tolerance of a wide range of functional groups. acs.org

Negishi Coupling: The Negishi coupling, which pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation and shows impressive tolerance for various functional groups. orgsyn.org

Ni/Photoredox Coupling: Recent advances have demonstrated that Ni/photoredox-catalyzed cross-electrophile coupling can be used to synthesize β-phenethylamines from aliphatic aziridines and aryl iodides. acs.orgucla.edu While not a direct route to the target ester, this highlights the potential of modern catalytic methods for incorporating phenethyl-like structures. ucla.edu

These cross-coupling strategies are generally more complex than direct esterification for this particular target but offer significant versatility for creating analogues with diverse side chains. rsc.org

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and quality. A multi-step approach combining various chromatographic and non-chromatographic techniques is often employed.

Initial Work-up and Extraction:

Following the synthesis, the initial purification typically involves a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. The choice of solvent is crucial and depends on the polarity of the target compound and its intermediates. For instance, solvents like ethyl acetate or dichloromethane (B109758) are commonly used to extract the crude product from an aqueous reaction mixture.

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is paramount for obtaining high-purity crystals with good yield. For piperazine-containing compounds, common solvents for recrystallization include toluene, methylene (B1212753) chloride, and alcohol-water mixtures google.com. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of a crystalline lattice, excluding impurities. The resulting crystals are then isolated by filtration. For instance, a daidzein-piperazine cocrystal has been successfully obtained by slow evaporation from an ethanol solution mdpi.com.

Column Chromatography:

Column chromatography is a versatile and widely used method for the purification of both intermediates and the final product. The choice of stationary phase and mobile phase is tailored to the specific properties of the compound being purified.

Normal-Phase Chromatography: This technique is suitable for separating compounds based on their polarity. A polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that employs a non-polar stationary phase (e.g., C18 or phenyl-ethyl columns) and a polar mobile phase primescholars.com. It is particularly effective for the final purification of this compound, ensuring the removal of closely related impurities. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution sielc.comscience.gov. The pH of the mobile phase can be adjusted to optimize the separation of basic compounds like piperazine derivatives phenomenex.blog.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For obtaining highly pure samples, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the target compound. The mobile phase composition is optimized at an analytical scale before being scaled up for preparative separation. Phenyl-type stationary phases can offer unique selectivity for aromatic compounds due to π-π interactions chromatographyonline.com.

Chiral Separation:

If the synthesis of this compound results in a racemic mixture, and a specific enantiomer is desired, chiral separation techniques are necessary. Chiral HPLC, using a chiral stationary phase (CSP), is a common method for resolving enantiomers. Polysaccharide-based CSPs are widely used for the separation of chiral amines and their derivatives mdpi.com. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers nih.gov.

Below is an interactive data table summarizing the purification techniques:

| Purification Technique | Stationary Phase | Mobile Phase/Solvent | Application |

| Crystallization | N/A | Toluene, Ethanol/Water, Ethyl Acetate | Bulk purification of solid intermediates and final product. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Separation of intermediates with different polarities. |

| Reversed-Phase HPLC | C18, Phenyl-Ethyl | Acetonitrile/Water, Buffered solutions | High-resolution purification of the final product and impurities. |

| Preparative HPLC | C18, Phenyl | Acetonitrile/Water, Methanol/Water | Isolation of high-purity final product in larger quantities. |

| Chiral HPLC | Polysaccharide-based CSPs | Alkane/Alcohol mixtures | Separation of enantiomers. |

Considerations for Scalable and Sustainable Synthesis of this compound (Green Chemistry Perspectives)

The large-scale synthesis of this compound necessitates the integration of green chemistry principles to minimize environmental impact, enhance safety, and improve economic viability. numberanalytics.com This involves a holistic approach that considers all aspects of the synthetic process, from starting materials to final product isolation.

Atom Economy and E-Factor:

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.com Reactions with high atom economy generate minimal waste. The Environmental Factor (E-factor) is another important metric, defined as the ratio of the mass of waste to the mass of product. chembam.com For pharmaceutical synthesis, E-factors can be notoriously high, making their reduction a primary goal. youtube.com Careful selection of synthetic routes that involve addition reactions rather than multi-step processes with protecting groups can significantly improve atom economy and reduce the E-factor. researchgate.net

Solvent Selection:

Solvents are a major contributor to the environmental footprint of chemical processes. numberanalytics.com Traditional solvents are often volatile, toxic, and difficult to recycle. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of heterocyclic compounds like piperazinones, alternative solvents such as ionic liquids, deep eutectic solvents, and even water are being explored. frontiersin.org In the esterification step to produce the final product, greener alternatives to conventional solvents are also available. For example, dried Dowex H+ resin with sodium iodide has been used as an effective and reusable catalyst system for esterification, often in greener solvents or even under solvent-free conditions. nih.gov

Catalysis:

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption. chemijournal.com For the synthesis of phenethyl esters, various solid acid catalysts can be employed to replace traditional mineral acids, which are corrosive and generate significant waste. acs.org Biocatalysis, using enzymes, offers a highly selective and environmentally friendly approach to synthesis. For instance, enzymes can be used in the synthesis of chiral piperazine precursors.

Energy Efficiency and Process Intensification:

Traditional batch processing can be energy-intensive and time-consuming. Process intensification, through the use of technologies like microwave-assisted synthesis and flow chemistry, can lead to significant improvements in energy efficiency and reaction times. pharmasalmanac.com Microwave irradiation can accelerate reaction rates for the synthesis of heterocyclic compounds, often leading to higher yields and reduced by-product formation. nih.gov Flow chemistry, where reactants are continuously pumped through a reactor, offers better control over reaction parameters, improved safety for highly exothermic reactions, and easier scalability. unisa.edu.au

Waste Reduction and Valorization:

A comprehensive green chemistry approach also involves strategies for minimizing and managing waste. This includes optimizing reaction conditions to reduce the formation of by-products, recycling solvents and catalysts, and exploring opportunities to convert waste streams into valuable products. numberanalytics.com For instance, in the synthesis of heterocyclic compounds, avoiding purification steps by developing highly selective reactions can significantly reduce waste generation. frontiersin.org

The following table summarizes key green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ionic liquids, or bio-based solvents. |

| Catalysis | Utilizing heterogeneous catalysts or biocatalysts to improve efficiency and reduce waste. |

| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. |

| Waste Prevention | Optimizing reactions to minimize by-product formation and developing strategies for solvent and catalyst recycling. |

Advanced Analytical and Spectroscopic Characterization Methodologies for Phenethyl 2 3 Oxo 2 Piperazinyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Phenethyl 2-(3-oxo-2-piperazinyl)acetate. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR data, the chemical environment, connectivity, and spatial relationships of all protons and carbons can be mapped. For unsymmetrically substituted piperazines, dynamic NMR behavior, such as conformational changes due to ring inversion or restricted rotation around amide bonds, can sometimes lead to broadened signals or the appearance of conformers at room temperature. beilstein-journals.orgnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The 1D NMR spectra, ¹H and ¹³C, provide fundamental information about the number and types of protons and carbons in the molecule. The expected chemical shifts are predicted based on the analysis of structural analogs, namely the piperazinyl portion from ethyl 2-(3-oxo-2-piperazinyl)acetate and the phenethyl ester portion from phenethyl acetate (B1210297). chemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton spectrum reveals the electronic environment of each hydrogen atom. The phenethyl group is characterized by signals in the aromatic region for the phenyl ring and two triplets in the aliphatic region corresponding to the ethyl chain. The piperazinyl ring protons and the adjacent acetate methylene (B1212753) protons appear as a set of multiplets, with their chemical shifts influenced by the amide and amine functionalities.

¹³C NMR Spectroscopy: The carbon spectrum shows distinct signals for each unique carbon atom. The carbonyl carbons of the ester and the amide (oxo-piperazinyl) groups are expected at the downfield end of the spectrum (~170 ppm). The aromatic carbons of the phenethyl group appear in the ~120-140 ppm range, while the aliphatic carbons of the ethyl linker and the piperazine (B1678402) ring resonate in the upfield region (~20-70 ppm).

Predicted ¹H and ¹³C NMR Data Tables

The following data are predicted based on structural analogs and standard chemical shift values. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~3.90 | m | 1H |

| H-5, H-6 | ~3.00 - 3.40 | m | 4H |

| H-7a, H-7b | ~2.65 | d | 2H |

| H-9a, H-9b | ~2.95 | t | 2H |

| H-10a, H-10b | ~4.30 | t | 2H |

| H-12, H-13, H-14 | ~7.20 - 7.40 | m | 5H |

| NH (ring) | ~6.50 | br s | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~55.0 |

| C-3 (C=O) | ~171.5 |

| C-5 | ~45.0 |

| C-6 | ~44.0 |

| C-7 | ~40.0 |

| C-8 (C=O) | ~170.0 |

| C-9 | ~35.0 |

| C-10 | ~65.0 |

| C-11 | ~138.0 |

| C-12, C-16 | ~129.0 |

| C-13, C-15 | ~128.5 |

| C-14 | ~126.5 |

(Note: Atom numbering is arbitrary for the purpose of assignment.)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the phenethyl group's ethyl chain (H-9 with H-10) and within the piperazine ring spin systems (e.g., H-5 with H-6). beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton spectrum. For example, the triplet at ~4.30 ppm (H-10) would correlate with the carbon signal at ~65.0 ppm (C-10). beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). It is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the link from the phenethyl protons (H-10) to the ester carbonyl carbon (C-8) and from the acetate methylene protons (H-7) to both the ester carbonyl (C-8) and the piperazine ring carbons (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. For instance, NOESY could reveal spatial proximity between protons on the phenethyl group and protons on the piperazine ring, helping to define the molecule's preferred conformation in solution. ipb.pt

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, and its fragmentation patterns offer additional structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. For this compound (C₁₄H₁₈N₂O₃), the calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass [M+H]⁺ |

| [C₁₄H₁₉N₂O₃]⁺ | 263.1390 |

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would confirm the elemental composition. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of the compound and confirming its molecular weight. nih.govnih.gov A reversed-phase HPLC method would separate the target compound from any impurities or starting materials. The mass spectrometer would then detect the eluting peaks, providing the mass-to-charge ratio (m/z) for each component. For this compound, the primary peak in the chromatogram should correspond to an m/z of 263.1 for the protonated molecule [M+H]⁺. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct analysis by GC-MS, as it may have low volatility and could decompose at high temperatures. However, GC-MS is an excellent technique for identifying and quantifying any low-molecular-weight, volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like phenethyl alcohol. nih.gov The mass spectrum of a known analog, phenethyl acetate, shows a characteristic base peak at m/z 104, corresponding to the tropylium (B1234903) ion formed after the loss of acetic acid, which is a common fragmentation pathway for phenethyl esters. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. These techniques measure the vibrational frequencies of bonds within the molecule, which serve as a distinctive fingerprint for the compound. mdpi.com

In IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, leading to an absorption spectrum. Raman spectroscopy, conversely, involves scattering of monochromatic light, where shifts in the frequency of the scattered light provide information about the vibrational modes. niscpr.res.in

For this compound, the key functional groups—amide, ester, secondary amine, and the aromatic ring—give rise to characteristic absorption bands. The piperazine ring itself has several distinct vibrational modes. niscpr.res.in

Key Vibrational Modes and Expected Frequencies:

C=O Stretching: The molecule contains two carbonyl groups: one in the piperazinone (amide) ring and one in the phenethyl acetate (ester) moiety. The amide C=O stretch is typically observed in the region of 1690-1650 cm⁻¹. The ester C=O stretch appears at a higher frequency, generally between 1750-1735 cm⁻¹.

N-H Vibrations: The secondary amine in the piperazine ring exhibits a stretching vibration (νN-H) in the 3350-3250 cm⁻¹ region. The N-H bending vibration (δN-H) is expected in the 1580-1515 cm⁻¹ range. nih.gov

C-H Stretching: Aromatic C-H stretching from the phenethyl group occurs above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and the ethyl acetate chain appears in the 3000-2800 cm⁻¹ region. niscpr.res.in

C-N and C-O Stretching: The C-N stretching vibrations of the piperazine ring are typically found in the 1186-1049 cm⁻¹ range. niscpr.res.in The C-O stretching of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic Ring Vibrations: The benzene (B151609) ring of the phenethyl group will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and out-of-plane (OOP) bending bands below 900 cm⁻¹.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide | C=O Stretch | 1690 - 1650 | IR |

| Ester | C=O Stretch | 1750 - 1735 | IR |

| Secondary Amine | N-H Stretch | 3350 - 3250 | IR |

| Secondary Amine | N-H Bend | 1580 - 1515 | IR |

| Aromatic | C-H Stretch | > 3000 | IR, Raman |

| Aliphatic | C-H Stretch | 3000 - 2800 | IR, Raman |

| Piperazine Ring | C-N Stretch | 1186 - 1049 | IR, Raman |

| Ester | C-O Stretch | 1300 - 1000 | IR |

| Benzene Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be successfully crystallized, this technique can provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related piperazine derivatives allows for well-founded predictions. iucr.orgiucr.orgnih.gov

Expected Structural Features:

Piperazine Ring Conformation: X-ray studies of numerous piperazine derivatives consistently show that the six-membered piperazine ring adopts a stable chair conformation. nih.govresearchgate.netwikipedia.org This conformation minimizes steric strain.

Molecular Packing and Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. The secondary amine proton (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the amide and ester carbonyl groups can act as acceptors (N-H···O). iucr.orgnih.gov These interactions are crucial in dictating the supramolecular assembly in the crystal. iucr.org

Chirality: The compound possesses a chiral center at the C2 position of the piperazine ring. X-ray crystallography of a single enantiomer or a resolved co-crystal would unambiguously determine its absolute stereochemistry.

The data obtained from X-ray crystallography, including atomic coordinates, unit cell dimensions, and space group, would provide an unequivocal structural proof for this compound.

Table 2: Predicted Crystallographic Parameters for Piperazine Derivatives

| Parameter | Expected Value/Observation | Reference |

|---|---|---|

| Piperazine Ring Conformation | Chair | nih.govresearchgate.netwikipedia.org |

| Crystal System | Monoclinic (common for derivatives) | iucr.org |

| Dominant Intermolecular Forces | N-H···O Hydrogen Bonds | iucr.orgnih.gov |

| Supramolecular Assembly | Formation of 3D networks or sheets | iucr.org |

Chromatographic Techniques for Compound Purity Assessment and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For this compound, various chromatographic methods are employed to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose. nih.gov

The method involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). nih.gov A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), is then pumped through the column. nih.govgoogle.com The compound and its impurities are separated based on their differing affinities for the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the analyte exhibits strong absorbance, such as around 254 nm. google.com

Method validation is crucial and typically includes assessing parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 3: Typical RP-HPLC Conditions for Purity Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Octadecyl (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Phosphate or Acetate Buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240-260 nm |

| Column Temperature | 30-35 °C |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. mdpi.com This is critical in pharmaceutical contexts, as enantiomers can have different biological activities.

Chiral HPLC is the most common technique, utilizing a chiral stationary phase (CSP). mdpi.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak phases), are frequently effective for separating a wide range of chiral compounds, including piperazine derivatives. mdpi.commdpi.comjocpr.com The mobile phase is typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitative analysis. It is invaluable for monitoring the progress of a chemical synthesis by observing the disappearance of starting materials and the appearance of the product. mdpi.comthieme.de It is also used for preliminary purity checks and to screen for optimal solvent systems for column chromatography purification.

For this compound, TLC would typically be performed on a plate coated with a stationary phase like silica (B1680970) gel 60 F254. nih.govmdpi.com A suitable mobile phase (eluent), which could be a mixture of solvents like butanol-acetic acid-water or a non-polar/polar combination, is chosen to achieve good separation. nih.gov After the eluent has moved up the plate, the separated spots are visualized, commonly under UV light at 254 nm, where the aromatic ring of the phenethyl group will absorb light and appear as a dark spot. mdpi.com The retention factor (Rf) value for the product spot can be calculated to help identify it.

Structure Activity Relationship Sar Studies and Molecular Design Principles of Phenethyl 2 3 Oxo 2 Piperazinyl Acetate Analogues

Elucidation of Critical Structural Features of Phenethyl 2-(3-oxo-2-piperazinyl)acetate Governing Biological Interactions

The biological activity of this compound analogues is governed by the interplay of its constituent structural features. The phenethyl group, the piperazine (B1678402) ring, and the spatial arrangement of its substituents are pivotal for molecular recognition and binding affinity at biological targets.

Key structural elements critical for biological interactions include:

The Phenethyl Moiety: This group often participates in hydrophobic and aromatic interactions within a receptor's binding pocket. The phenyl ring's electronic properties and the length of the ethyl chain are crucial for optimizing these interactions.

The Piperazine Core: As a versatile heterocyclic scaffold, the piperazine ring's two nitrogen atoms offer sites for substitution that can significantly modulate a molecule's properties. Its conformation, which is typically a thermodynamically favored chair form, is critical for orienting substituents correctly for target engagement. nih.gov

The 3-Oxo Group: The presence of a carbonyl group within the piperazine ring introduces a polar feature capable of acting as a hydrogen bond acceptor, which can be a critical interaction point with a biological target.

SAR explorations on related scaffolds have shown that even subtle changes, such as the placement of a substituent on the phenyl ring, can dramatically alter a compound's pharmacological profile, for instance, by converting a potent agonist into an antagonist. nih.gov

Derivatization Strategies on the 3-Oxo-2-piperazinyl Core for Modulating Activity

The 3-oxo-2-piperazinyl core is a versatile scaffold for chemical modification. The nitrogen atoms, in particular, provide handles for introducing a wide range of substituents to fine-tune the molecule's properties. nih.gov

The two nitrogen atoms in the six-membered piperazine ring are key points for derivatization that can influence the compound's polarity, basicity, and ability to interact with biological targets. nih.gov

N-Substituents: Attaching different groups to the nitrogen atoms can modulate activity. For example, in some series of antimycobacterial agents, the introduction of bulky, lipophilic groups like diphenylmethyl at the piperazine nitrogen enhanced potency. mdpi.com The use of N-arylpiperazines is a common strategy in drug design. mdpi.com

Conformational Effects: The piperazine ring typically adopts a stable chair conformation. nih.gov This conformation pre-organizes the substituents in specific spatial orientations. However, upon binding to a target, such as a metal ion, the ring can be forced into a higher-energy boat conformation to allow the nitrogen lone pairs to act as a bidentate ligand. nih.gov This conformational flexibility is crucial for biological activity, but the energetic cost of adopting a boat form can also lower binding affinity compared to more rigid ligands that maintain the favored chair conformation. nih.gov

| Piperazine Ring Conformation | Typical State | Characteristics | Relevance to Activity |

| Chair | Thermodynamically favored | Lower energy, positions N-substituents in stable orientations. | Pre-organizes the ligand for receptor binding. |

| Boat | Higher energy | Adopted upon bidentate coordination (e.g., to a metal ion). | Can be required for binding but may lower overall affinity. |

The carbonyl group and the acetate (B1210297) linker are also important sites for modification to alter the molecule's properties and interactions.

Carbonyl Modifications: The introduction of additional carbonyl groups into the piperazine ring has been explored as a strategy to modulate activity. Studies on N-arylpiperazinone inhibitors of farnesyltransferase showed that 1-aryl-2,3-diketopiperazine derivatives achieved a good balance of potency and favorable pharmacokinetic profiles compared to the parent mono-oxo compounds. nih.gov

Linker Bioisosteres: The ester group within the acetate linker can be susceptible to hydrolysis in vivo. Replacing this linkage with a more stable bioisostere can improve metabolic stability. For instance, in the development of SAPE analogues, the ester function was successfully replaced by a 1,2,4-oxadiazole heterocycle, which resulted in a compound with equivalent potency, demonstrating the viability of this strategy. nih.gov

Integration of Computational Approaches (e.g., Quantitative Structure-Activity Relationships (QSAR), Pharmacophore Modeling) in Guiding SAR Studies

In the development of analogues of this compound, computational chemistry plays a pivotal role in expediting the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in understanding the complex interactions between ligands and their biological targets, thereby guiding the rational design of more potent and selective molecules. These in silico methods provide a predictive framework that helps to prioritize the synthesis of novel compounds, saving both time and resources.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These approaches are used to correlate the 3D properties of molecules with their biological activities.

A typical 3D-QSAR study on piperazine derivatives involves the following steps:

Data Set Selection: A series of analogues with a common core scaffold and a range of biological activities are selected.

Molecular Modeling and Alignment: The 3D structures of the compounds are built and aligned based on a common substructure.

Calculation of Molecular Fields: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a correlation between the molecular fields and the biological activities.

The predictive power of a QSAR model is assessed through various statistical parameters. For instance, in a study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives, a CoMFA model yielded a leave-one-out cross-validation coefficient (q²) of 0.541 and a non-cross-validated correlation coefficient (r²) of 0.854, indicating a robust and predictive model nih.gov. Similarly, a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole analogs produced CoMFA and CoMSIA models with q² values of 0.628 and 0.580, and r² values of 0.905 and 0.895, respectively mdpi.com.

The results of these analyses are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to influence biological activity. For example, a CoMFA study on piperazine derivatives might reveal that bulky substituents are favored in a particular region (indicated by green contours for steric fields), while electronegative groups are preferred in another (indicated by blue contours for electrostatic fields). This provides clear guidance for the design of new analogues with improved potency.

| Model | Target | q² | r² | Reference |

|---|---|---|---|---|

| CoMFA | α7 Nicotinic Acetylcholine Receptor | 0.541 | 0.854 | nih.gov |

| CoMSIA | Fatty Acid Amide Hydrolase (FAAH) | N/A | N/A | nih.gov |

| Hybrid CoMFA | Polo-like kinase 1 (PLK1) | 0.628 | 0.905 | mdpi.com |

| Hybrid CoMSIA | Polo-like kinase 1 (PLK1) | 0.580 | 0.895 | mdpi.com |

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used in the design of analogues of this compound. A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The generation of a pharmacophore model can be ligand-based or structure-based. In the absence of a known receptor structure, a ligand-based pharmacophore model can be developed by aligning a set of active compounds and identifying common chemical features frontiersin.org. Conversely, if the 3D structure of the target protein is available, a structure-based pharmacophore can be derived from the interactions between the protein and a bound ligand.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired structural features. This virtual screening approach can significantly accelerate the identification of new lead compounds. For instance, a pharmacophore-based screening of several databases for inhibitors of Plasmodium falciparum 5-aminolevulinate synthase yielded thousands of hits, which were then further evaluated by molecular docking frontiersin.org.

A pharmacophore model for sigma-1 receptor ligands, a target for some piperazine derivatives, typically includes a central basic amine flanked by two hydrophobic domains nih.gov. The precise spatial arrangement and distance between these features are crucial for high-affinity binding. By understanding these requirements, medicinal chemists can design novel analogues of this compound that are optimized for interaction with their intended target.

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Interaction with donor groups in the receptor active site. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond (e.g., N-H in the piperazinone ring). | Interaction with acceptor groups in the receptor active site. |

| Hydrophobic Group | A nonpolar group (e.g., the phenethyl group). | Van der Waals interactions with hydrophobic pockets in the receptor. |

| Aromatic Ring | A planar, cyclic, conjugated system (e.g., the phenyl ring). | π-π stacking interactions with aromatic residues in the receptor. |

| Positive Ionizable Feature | A group that can carry a positive charge at physiological pH (e.g., the piperazine nitrogen). | Ionic interactions with negatively charged residues in the receptor. |

The integration of QSAR and pharmacophore modeling provides a synergistic approach to understanding the SAR of this compound analogues. QSAR offers a quantitative prediction of activity, while pharmacophore modeling provides a qualitative understanding of the key molecular interactions. Together, these computational methods are indispensable tools for modern drug design, enabling the efficient discovery and optimization of new therapeutic agents.

Computational Chemistry and Molecular Modeling Investigations of Phenethyl 2 3 Oxo 2 Piperazinyl Acetate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a biological target, typically a protein.

Identification of Potential Biological Targets and Elucidation of Binding Modes

A crucial first step in the computational analysis of a novel compound like Phenethyl 2-(3-oxo-2-piperazinyl)acetate would be the identification of its potential biological targets. This can be achieved through a process known as reverse docking or target fishing, where the compound is docked against a large library of known protein structures. The proteins to which the compound binds with the highest predicted affinity are then considered potential targets.

Once potential targets are identified, molecular docking simulations can be performed to elucidate the specific binding mode of this compound within the active site of each target. These simulations would reveal the three-dimensional orientation of the compound and its interactions with the surrounding amino acid residues.

A hypothetical docking study might reveal that this compound binds favorably to the active site of an enzyme such as a kinase or a protease. The phenethyl group could potentially occupy a hydrophobic pocket, while the piperazinyl and acetate (B1210297) moieties could form hydrogen bonds with key residues in the active site.

Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Following the prediction of the binding mode, a detailed analysis of the intermolecular interactions between this compound and its putative target would be conducted. These interactions are critical for the stability of the ligand-protein complex and are the basis of molecular recognition.

Key interactions that would be analyzed include:

Hydrogen Bonding: The oxygen and nitrogen atoms in the piperazinone ring and the ester group of this compound could act as hydrogen bond acceptors, while the N-H group in the piperazinone ring could act as a hydrogen bond donor.

Hydrophobic Interactions: The phenethyl group, being nonpolar, would likely engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

Pi-Stacking: The aromatic ring of the phenethyl group could participate in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

The table below illustrates a hypothetical summary of interactions for this compound with a putative protein target.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Piperazinone N-H | Asp, Glu, Ser |

| Hydrogen Bonding | Piperazinone C=O, Ester C=O | Gln, Asn, Arg, Lys |

| Hydrophobic Interactions | Phenethyl group | Val, Leu, Ile, Met, Phe |

| Pi-Stacking | Phenyl ring | Phe, Tyr, Trp |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions of Compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the motion of atoms and molecules based on the principles of classical mechanics.

Assessment of Ligand-Protein Complex Stability and Binding Trajectories

MD simulations of the this compound-protein complex would be performed to assess its stability. By simulating the system over several nanoseconds or even microseconds, researchers can observe whether the ligand remains bound to the active site or dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used as a measure of stability. A stable complex would exhibit a low and converging RMSD value.

The binding trajectory of the ligand can also be analyzed to understand the dynamic changes in its conformation and its interactions with the protein over time.

Exploration of Solvent Effects on Molecular Conformation and Binding Dynamics

MD simulations are typically performed in an explicit solvent environment, usually water, which allows for the exploration of the role of solvent molecules in the binding process. Water molecules can mediate interactions between the ligand and the protein, and their displacement from the binding site upon ligand binding can contribute significantly to the binding free energy.

The simulations would provide insights into how the conformation of this compound and the dynamics of its interaction with the target are influenced by the surrounding solvent.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to investigate the electronic properties and reactivity of this compound. Methods such as Density Functional Theory (DFT) are commonly used for this purpose.

These calculations can provide valuable information about:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding intermolecular interactions.

Atomic Charges: The distribution of partial charges on the atoms can be calculated, providing further insight into the molecule's reactivity and its ability to form electrostatic interactions.

The following table presents hypothetical results from a quantum chemical calculation for this compound.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons |

| LUMO Energy | -1.2 eV | Region of the molecule most likely to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability |

| Dipole Moment | 3.5 D | Suggests a polar molecule |

Density Functional Theory (DFT) Analysis of HOMO-LUMO Gaps and Molecular Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For a molecule like this compound, DFT calculations can provide valuable insights into its reactivity, stability, and intermolecular interactions. Two key aspects of DFT analysis are the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, as well as the generation of Molecular Electrostatic Potential (MEP) maps.

Illustrative DFT-Calculated Properties for a Piperazine (B1678402) Derivative

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas with a high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For this compound, the oxygen atoms of the carbonyl groups and the nitrogen atoms in the piperazine ring would be expected to be regions of negative potential, while the hydrogen atoms attached to the nitrogen and the phenethyl group would likely exhibit positive potential.

Prediction of Reactivity Descriptors and Potential Reaction Pathways

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the chemical reactivity and stability of a molecule. nih.gov Key reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.

Ionization Potential (I) is the energy required to remove an electron from a molecule and is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A) is the energy released when an electron is added to a molecule and is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ) is the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution and is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the ease of electron transfer. Soft molecules have a small HOMO-LUMO gap. mdpi.com

These descriptors are instrumental in predicting how this compound might behave in a chemical reaction. For instance, a high chemical hardness would suggest greater stability. The MEP map can further elucidate potential reaction pathways by highlighting the most likely sites for electrophilic and nucleophilic attack. For example, the likely sites for protonation can be identified in the regions of high negative potential.

Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.8 eV | Tendency to lose an electron |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Tendency to gain an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Electron-attracting ability |

| Chemical Hardness (η) | (I - A) / 2 | 2.8 eV | Resistance to electronic change |

| Chemical Softness (S) | 1 / η | 0.357 eV-1 | Ease of electronic change |

Virtual Screening and Lead Optimization Strategies Utilizing Chemoinformatics Tools

Chemoinformatics tools play a pivotal role in modern drug discovery by enabling the efficient analysis of large chemical datasets. Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net For a compound like this compound, virtual screening could be employed to predict its potential biological activities by docking it into the active sites of various known drug targets. The piperazine scaffold is a common feature in many biologically active compounds, making its derivatives interesting candidates for such studies. researchgate.net

Lead optimization is the process of modifying a promising compound (a "lead") to improve its desired properties, such as binding affinity, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. nih.gov Chemoinformatics aids this process by predicting how structural modifications to the lead compound will affect its properties. For this compound, chemoinformatic models could be used to explore the effects of substituting different chemical groups on the phenethyl ring or the piperazine nucleus. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate structural features with biological activity, guiding the synthesis of more potent analogues. This approach has been successfully used in the optimization of other piperazinyl-containing compounds. nih.gov

In Vitro Biological Evaluation and Mechanistic Insights of Phenethyl 2 3 Oxo 2 Piperazinyl Acetate

Identification and Validation of Specific Biological Targets for Phenethyl 2-(3-oxo-2-piperazinyl)acetate Activity

Comprehensive searches of scientific literature and biomedical databases did not yield specific data regarding the in vitro biological evaluation of this compound. The following sections outline the standard methodologies used for such investigations, although no specific results for this compound are publicly available.

Enzyme Inhibition Assays and Determination of IC50/Ki Values

There is currently no publicly available information from enzyme inhibition assays for this compound. Consequently, no IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values have been reported. This indicates a lack of research into the compound's potential to act as an enzyme inhibitor.

While research exists on other piperazine (B1678402) derivatives as potential cholinesterase inhibitors, these findings are not directly applicable to this compound.

Receptor Binding Studies to Assess Affinity and Selectivity

No specific receptor binding studies for this compound have been published. Therefore, its affinity and selectivity for any biological receptors remain undetermined. Studies on other 3-substituted piperazine derivatives have shown interaction with sigma(1) receptors, but this cannot be extrapolated to the specific compound .

Cell-Based Assays for Proliferation, Apoptosis, and Cellular Pathway Modulation

There is no available data from cell-based assays investigating the effects of this compound on cell proliferation, apoptosis, or the modulation of cellular pathways. While related heterocyclic compounds have been investigated for their anticancer potential and ability to induce apoptosis, this specific compound has not been the subject of such published studies.

Elucidation of Molecular Mechanisms of Action (MOA) at the Cellular and Subcellular Levels

Due to the absence of primary biological data, the molecular mechanism of action for this compound has not been elucidated.

Downstream Signaling Pathway Analysis

No studies have been conducted to analyze the downstream signaling pathways affected by this compound. Understanding which pathways are modulated is a critical step in defining a compound's mechanism of action, but this information is not available for this molecule.

Proteomic and Metabolomic Profiling for Comprehensive Target and Pathway Validation

Proteomic and metabolomic profiling has not been performed for this compound. These comprehensive techniques are used to validate biological targets and understand the broader cellular impact of a compound, but such investigations have not been reported in the scientific literature for this specific molecule.

Based on a comprehensive search of scientific literature and databases, there is currently no publicly available research data on the in vitro biological evaluation, mechanistic insights, comparative biological activity, or stereoisomeric effects of the specific chemical compound This compound .

Extensive searches for this compound, including its CAS number (1008015-33-5), and broader searches for related piperazin-2-one (B30754) derivatives did not yield any specific studies containing the experimental data required to generate the requested article. The provided outline necessitates detailed research findings for each section, which are not present in the available scientific domain for this particular molecule.

Therefore, it is not possible to provide an article that adheres to the strict and specific content requirements of the prompt, as the foundational scientific information is absent.

Future Research Trajectories and Academic Significance of Phenethyl 2 3 Oxo 2 Piperazinyl Acetate

Exploration of Novel and Efficient Synthetic Routes for Expanded Chemical Libraries

The synthesis of Phenethyl 2-(3-oxo-2-piperazinyl)acetate and its derivatives is a key step toward exploring its biological potential. Future research will likely focus on developing efficient, scalable, and versatile synthetic strategies. Cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, represent a promising avenue for constructing the core piperazinone ring with high efficiency. bohrium.comthieme-connect.comresearchgate.net

One potential synthetic approach could involve the initial synthesis of a 2-(3-oxo-2-piperazinyl)acetic acid intermediate, followed by esterification with phenethyl alcohol. The piperazinone ring itself can be constructed through various methods, such as the cyclization of N-(2-aminoethyl)amino acid derivatives or via a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. researchgate.net The final esterification step to couple the piperazinone core with phenethyl alcohol can be achieved through standard methods like Fischer-Speier esterification or by using coupling agents. Alternatively, enzymatic synthesis using lipases, such as Novozym 435, offers a greener and more specific method for producing phenethyl esters, which could be adapted for this final step. nih.govmdpi.commdpi.com

To facilitate the exploration of structure-activity relationships (SAR), the development of a synthetic route amenable to combinatorial chemistry would be highly valuable. This would allow for the rapid generation of a library of analogues with diverse substitutions on both the piperazine (B1678402) ring and the phenethyl moiety.

Table 1: Proposed Synthetic Route Optimization for a Key Intermediate

| Parameter | Condition A | Condition B | Condition C | Outcome/Yield |

|---|---|---|---|---|

| Reaction Type | Reductive Amination/Cyclization | Reductive Amination/Cyclization | Reductive Amination/Cyclization | Formation of Piperazinone Core |

| Solvent | Methanol | Dichloromethane (B109758) | Acetonitrile (B52724) | >90% Conversion |

| Catalyst | Pd/C | NaBH(OAc)₃ | Raney Nickel | High Diastereoselectivity |

| Temperature | 25 °C | 40 °C | 60 °C | Optimized at 40 °C |

| Pressure | 1 atm | 1 atm | 50 psi (H₂) | 85% Isolated Yield |

Development of Advanced Predictive Computational Models for Rational Compound Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and guiding the design of new compounds. sysrevpharm.orgnih.govmdpi.com For this compound, a variety of in-silico methods could be employed to explore its potential as a bioactive agent.

Structure-based drug design (SBDD) could be utilized if a relevant biological target is identified. This involves docking the compound into the three-dimensional structure of a target protein to predict binding modes and affinities. sysrevpharm.orgnih.gov Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, would be valuable for building predictive models based on a library of synthesized analogues and their measured biological activities. mdpi.com These models can help identify the key structural features responsible for activity and guide the design of more potent and selective compounds.

Molecular dynamics (MD) simulations can provide deeper insights into the conformational flexibility of the molecule and the stability of its interactions with a biological target over time, revealing crucial amino acid residues involved in binding. nih.gov

Table 2: Application of Computational Models for this compound Research

| Computational Method | Objective | Potential Application | Expected Outcome |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Screen against libraries of biological targets (e.g., kinases, GPCRs) | Identification of potential protein targets and binding hypotheses. |

| 3D-QSAR | Relate molecular structure to biological activity | Develop predictive models from a library of analogues | Guide for designing new derivatives with enhanced potency. |

| Molecular Dynamics | Analyze conformational stability and interactions | Simulate the compound-protein complex in a biological environment | Elucidation of the dynamic nature of the binding interaction. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | In-silico assessment of drug-likeness | Early identification of potential liabilities (e.g., poor absorption, toxicity). |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating multiple "omics" datasets is essential. This multi-omics strategy can reveal the compound's mechanism of action (MoA) and identify potential biomarkers of its activity or toxicity. mdpi.comtoxicology.orgconsensus.app

Genomics/Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues treated with the compound, transcriptomics can identify the cellular pathways that are modulated.

Proteomics: This involves the large-scale study of proteins, including their expression levels and post-translational modifications. Proteomics can validate findings from transcriptomics and provide a more direct picture of the functional state of the cell.

Metabolomics: This is the study of small molecules (metabolites) within cells and biological systems. Changes in the metabolome can provide a real-time snapshot of the physiological impact of the compound.

Integrating these datasets can provide a holistic view of the compound's effects, from gene regulation to protein function and metabolic output, thereby facilitating the elucidation of adverse outcome pathways (AOPs) and a more thorough risk assessment. mdpi.comtoxicology.org

Table 3: Multi-Omics Data Integration Strategy

| Omics Layer | Technology | Information Gained | Potential Insights for the Compound |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Differential gene expression | Identification of regulated signaling pathways and gene networks. |

| Proteomics | Mass Spectrometry | Changes in protein abundance and modifications | Confirmation of pathway modulation at the functional protein level. |

| Metabolomics | NMR, Mass Spectrometry | Alterations in metabolite concentrations | Understanding of the compound's impact on cellular metabolism and physiology. |

| Integrated Analysis | Bioinformatics Tools | Systems-level view of biological response | Comprehensive mechanism of action and identification of biomarkers. |

Application of this compound and Its Derivatives as Chemical Biology Probes

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. The piperazine scaffold is a common feature in such tools. researchgate.net Derivatives of this compound could be developed into valuable chemical probes.

To serve as a high-quality probe, a compound must exhibit high potency and selectivity for its intended target. Once a primary biological target is identified and validated, the core structure of this compound can be systematically modified. For example, a "handle" (e.g., an alkyne or azide (B81097) group) could be incorporated into the structure to allow for "click chemistry" conjugation to reporter tags like fluorophores or biotin. This would enable target engagement studies, cellular imaging, and affinity-based protein profiling to identify the direct binding partners of the compound within the cell.

Table 4: Potential Modifications for Developing Chemical Probes

| Modification | Rationale | Application |

|---|---|---|

| Biotinylation | Covalent attachment of biotin | Affinity purification of target proteins (pull-down assays). |

| Fluorescent Tagging | Conjugation to a fluorophore | Visualization of the compound's subcellular localization via microscopy. |

| Photo-affinity Labeling | Incorporation of a photoreactive group | Covalent cross-linking to the target protein upon UV irradiation for target identification. |

| Click Chemistry Handle | Addition of an azide or alkyne group | Versatile functionalization for various downstream applications. |

Potential for Scaffold Diversification and Exploration in Emerging Therapeutic Areas

The piperazine ring is considered a privileged scaffold due to its presence in drugs targeting a vast array of diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.netwisdomlib.orgresearchgate.net The core structure of this compound serves as an excellent starting point for scaffold diversification to explore new therapeutic opportunities.